molecular formula C11H16ClNO B1454049 [(4-Chlorophenyl)methyl](1-methoxypropan-2-yl)amine CAS No. 1019628-28-4

[(4-Chlorophenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No. B1454049
CAS RN: 1019628-28-4
M. Wt: 213.7 g/mol
InChI Key: MVADOZKFWCGZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Chlorophenyl)methylamine” is a chemical compound with the molecular formula C11H16ClNO. It has a molecular weight of 213.70 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chlorophenyl)methylamine” such as boiling point, melting point, and density are not available in the retrieved data .

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of heterocyclic moieties, which are crucial in the development of drugs with anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Azo Dye Derivatives

The compound can be used in the synthesis of azo dye derivatives, which have applications in scientific, industrial, and pharmaceutical sectors. Azo dyes are significant as chromophores and have diverse applications, including inkjet printing, thermal transfer printing, and as color additives .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVADOZKFWCGZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)methyl](1-methoxypropan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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